REACTION_CXSMILES
|
[NH2:1][C:2]1C=CNN=1.COC(=O)C1C=CC(OCC2CC2)=C(Cl)C=1.CO[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)=[O:26]>>[O:26]=[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)[C:2]#[N:1]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)OCC1CC1)Cl)=O
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was prepared
|
Type
|
CUSTOM
|
Details
|
The crude was precipitated from HCl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C#N)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |